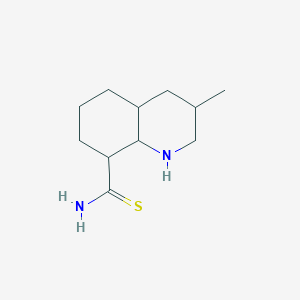

3-Methyldecahydroquinoline-8-carbothioamide

Description

3-Methyldecahydroquinoline-8-carbothioamide is a heterocyclic compound with the molecular formula C11H20N2S.

Properties

CAS No. |

62355-36-6 |

|---|---|

Molecular Formula |

C11H20N2S |

Molecular Weight |

212.36 g/mol |

IUPAC Name |

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H20N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h7-10,13H,2-6H2,1H3,(H2,12,14) |

InChI Key |

QUFYHBBBLZABOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CCCC(C2NC1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyldecahydroquinoline-8-carbothioamide typically involves the reaction of decahydroquinoline derivatives with thioamide groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

3-Methyldecahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Table 1: Major Reactions Involving 3-Methyldecahydroquinoline-8-carbothioamide

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Thiols, amines |

| Substitution | Various substituted derivatives |

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

Research has indicated that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as a lead compound for drug development.

Case Study: A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines. Results showed that certain derivatives inhibited cell growth significantly, with IC50 values indicating their potency against specific targets.

The compound's interaction with biological systems has been a focal point in research. It has been investigated for its ability to modulate enzyme activity, which is crucial for developing therapeutic agents.

Case Study: In vitro assays revealed that derivatives of this compound inhibited key enzymes involved in microbial growth, showcasing potential as an antimicrobial agent.

Industrial Applications

In addition to its biological significance, this compound is utilized in the formulation of dyes and pigments due to its unique chemical structure. Its ability to act as a precursor in synthesizing other industrial chemicals further underscores its importance.

Mechanism of Action

The mechanism of action of 3-Methyldecahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s antimicrobial activity is due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Carbazole hydrazine-carbothioamide: Known for its antioxidant and anticancer properties.

1,3,4-Thiadiazole derivatives: Exhibits cognitive enhancement and neuroprotective effects.

Pyrazole carbothioamide derivatives: Known for their antimicrobial and anti-inflammatory activities.

Uniqueness

3-Methyldecahydroquinoline-8-carbothioamide is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in various fields .

Biological Activity

3-Methyldecahydroquinoline-8-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes the use of thioamide derivatives, which are known for their ability to form stable complexes with metal ions and exhibit diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines.

- Case Study : A derivative with a related structure showed an IC50 value of 2.3 µM against HepG2 liver cancer cells, indicating potent cytotoxic activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Enzyme inhibition studies are crucial as they help elucidate the mechanism of action.

- Cholinesterase Inhibition : Compounds derived from quinoline structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE |

| Related Quinoline Derivative | 19.85 | AChE |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets, including VEGFR-2, a receptor tyrosine kinase implicated in angiogenesis and tumor growth.

- Findings : Docking simulations indicated that the compound binds effectively within the active site of VEGFR-2, suggesting its potential as an antiangiogenic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds. Variations in substituents on the quinoline ring can significantly impact their biological activity.

Key Observations:

- Substituent Effects : The introduction of methyl or halogen substituents on the quinoline ring has been shown to enhance cytotoxicity against cancer cell lines.

| Substituent | Biological Activity |

|---|---|

| Methyl | Increased cytotoxicity |

| Halogen | Variable effects depending on position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.